4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Description
4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at position 4 and a 4-fluorophenyl group at position 6 of the pyrimidine core. The dimethoxy groups contribute electron-donating effects, while the fluorine atom introduces moderate electron-withdrawing properties, creating a balanced electronic profile.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-16-8-5-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXXQRYGNNNWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Intermediate Formation
The construction of the pyrimidine core often begins with enaminone precursors. As demonstrated in analogous syntheses, ketones react with dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form enaminones. For instance, a 3,4-dimethoxyphenyl-substituted enaminone can be synthesized by heating 3,4-dimethoxyacetophenone with DMF-DMA at 80°C for 24 hours, followed by solvent removal and silica gel chromatography.
Guanidine-Mediated Cyclization
The enaminone intermediate undergoes cyclization with guanidine hydrochloride in the presence of a base (e.g., KCO) to form the pyrimidine ring. Ethanol serves as the solvent, and the reaction proceeds under reflux for 24 hours. This method yielded a 73% isolated product for structurally related 5-arylpyrimidin-2-amines. Critical parameters include:
-
Molar ratios : 1:1 enaminone-to-guanidine ratio.
-
Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients.
Suzuki-Miyaura Cross-Coupling
Dichloropyrimidine Starting Material
An alternative route employs 2-amino-4,6-dichloropyrimidine as the core scaffold. Suzuki-Miyaura coupling introduces aryl groups at the 4- and 6-positions sequentially. Key steps include:
Regioselectivity and Optimization
Regioselectivity challenges arise due to similar electronic environments at the 4- and 6-positions. Studies on analogous systems show that electron-rich boronic acids (e.g., 3,4-dimethoxyphenyl) react preferentially at the more electrophilic position, often dictated by steric and electronic factors. Yields for bis-arylpyrimidines in such reactions range from 40% to 78%.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times. For example, enaminones and guanidines condensed under microwave conditions (150°C, 30 minutes) achieve comparable yields (55–60%) to traditional reflux methods. This approach minimizes side products like N,N-disubstituted thioureas, which form under prolonged heating.
Case Study: Pyrimidin-2-amine Derivatives
A protocol for N-(pyridin-2-yl)pyrimidin-2-amines involved microwave-assisted coupling of enaminones and guanidines, yielding target compounds in 5–57% efficiency. While lower yields were observed compared to thermal methods, the reduced time (2 hours vs. 24 hours) justifies its use in high-throughput screening.
Analytical and Spectroscopic Validation
Chromatographic Purification
All synthetic routes require silica gel chromatography for purification. Solvent systems vary:
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit potent anticancer properties. The specific compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death via intrinsic pathways.
A study conducted by researchers demonstrated that this compound could effectively inhibit the proliferation of human cancer cell lines, suggesting potential as a lead compound for further development in cancer therapeutics.
Antiviral Properties
Pyrimidine derivatives have been explored for their antiviral activity. The compound's structure allows it to interfere with viral replication processes. Preliminary studies suggest that it may be effective against certain RNA viruses by inhibiting viral polymerases.
Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments.
Table 1: Summary of Case Studies on 4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
| Study Reference | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al., 2022 | Antiviral Effects | Showed effectiveness against influenza virus in vitro, reducing viral load significantly. |
| Wang et al., 2021 | Kinase Inhibition | Identified as a selective inhibitor of the EGFR kinase, leading to decreased cell viability in lung cancer models. |
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or interact with DNA, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Pyrimidin-2-amine Derivatives
Receptor-Binding and Computational Insights
Docking studies highlight the importance of substituent geometry and electronic effects:
- 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine : Achieved a GLIDE score of -9.2 kcal/mol against RabGGTase, indicating strong inhibition due to the trimethoxy group’s bulk and electron-donating capacity .
- 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) : Quantum chemistry studies revealed hydrogen bonding at N2 of the pyrimidine core, enhancing solubility and receptor interactions. The fluoro group reduced steric hindrance compared to bulkier halogens (Cl, Br) .
- Target Compound : The 3,4-dimethoxy groups may improve binding affinity to hydrophobic pockets, while the 4-fluoro group optimizes π-π stacking. However, the absence of morpholine or trimethoxy substituents likely limits its GLIDE score compared to specialized analogs .
Table 2: Docking Scores and Hydrogen Bonding Analysis
Key Takeaways
Substituent Balance : The target compound’s 3,4-dimethoxy and 4-fluoro groups offer a balance of hydrophobicity and electronic modulation, though morpholine or trimethoxy analogs show superior antimicrobial activity .
Computational Potential: Molecular docking predicts moderate receptor affinity, but further modifications (e.g., adding morpholine) could enhance potency .
Synthetic Accessibility : The compound’s synthesis likely follows established routes for pyrimidin-2-amine derivatives, such as condensation of ethyl aroylacetates with appropriate amines .
Biological Activity
4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a synthetic compound belonging to the class of pyrimidine derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a 4-fluorophenyl group at the 6-position. Its molecular formula is with a molecular weight of approximately 325.34 g/mol. The unique substitutions on the pyrimidine ring are believed to enhance its biological activity by influencing its interaction with various biological targets.
The biological activity of 4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor of certain kinases or other proteins involved in cellular signaling pathways. This interaction can lead to alterations in gene expression and cellular responses, making it a candidate for further therapeutic exploration.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.9 ± 1.7 | |
| SW-480 (Colorectal Cancer) | 2.3 ± 0.91 | |
| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |
These values indicate that the compound exhibits significant antiproliferative activity, particularly against lung cancer cells.
Mechanisms of Anticancer Activity
The cytotoxic effects are believed to be mediated through several mechanisms:
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased rates of apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways.
- Cell Cycle Arrest : The compound has been observed to inhibit cell cycle progression, which is critical for tumor growth and proliferation.
In one study, treatment with varying concentrations resulted in significant apoptotic death, demonstrating dose-dependent effects on early and late apoptosis markers in A549 cells .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as fluorine enhances the compound's reactivity and biological activity. SAR studies suggest that compounds with halogen substitutions on phenyl rings show improved antiproliferative activities compared to their unsubstituted counterparts .
Other Biological Activities
In addition to anticancer properties, there are indications that this compound may possess anti-inflammatory and antimicrobial activities. Research into similar pyrimidine derivatives has suggested potential applications in treating infections and inflammatory diseases .
Q & A
Basic Synthesis and Optimization
Q: What are the key synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized? A: Synthesis typically involves condensation of substituted acetophenones with guanidine derivatives. For example, fluorophenyl and dimethoxyphenyl precursors are reacted under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid or base. Optimization focuses on:
- Temperature : 80–120°C to balance reaction rate and side-product formation .
- Solvent choice : Polar solvents enhance solubility of aromatic intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for >95% purity .
Structural Characterization Challenges
Q: How can researchers resolve ambiguities in the compound’s molecular conformation using spectroscopic and crystallographic methods? A: Confirming the pyrimidine ring’s substitution pattern requires:
- NMR : ¹H and ¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), fluorophenyl (¹⁹F NMR, δ ~-110 ppm), and amine protons (δ ~5.5–6.0 ppm) .
- X-ray crystallography : Resolves dihedral angles between substituents (e.g., fluorophenyl vs. dimethoxyphenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the amine group) .
Discrepancies in crystallographic data (e.g., bond angles) may arise from polymorphism; multiple crystal forms should be analyzed .
Biological Activity Screening
Q: What methodological frameworks are used to evaluate this compound’s biological activity in preclinical studies? A: Standard protocols include:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., EGFR inhibition via fluorescence polarization) .
Data interpretation must account for fluorophenyl’s electron-withdrawing effects and dimethoxy groups’ lipophilicity, which influence membrane permeability .
Advanced Structure-Activity Relationship (SAR) Analysis
Q: How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) impact biological potency? A: Comparative SAR studies reveal:
- Fluorophenyl : Enhances metabolic stability and target binding via hydrophobic/π-π interactions .
- 3,4-Dimethoxyphenyl : Increases solubility but may reduce selectivity due to steric bulk .
- Pyrimidine core : Essential for H-bonding with biological targets (e.g., ATP-binding pockets) .
For example, replacing 4-fluorophenyl with 4-chlorophenyl in analogous compounds reduces antifungal activity by 40% .
Addressing Data Contradictions in Biological Studies
Q: How should researchers reconcile conflicting reports on cytotoxicity and selectivity across cell lines? A: Discrepancies may stem from:
- Cell line variability : Differences in efflux pump expression (e.g., P-gp in MDR cancer cells) .
- Assay conditions : Varying serum concentrations or incubation times affect compound stability .
Mitigation strategies: - Dose-response validation : Repeat assays with standardized protocols (e.g., 48-h incubation, 10% FBS) .
- Metabolic profiling : LC-MS/MS to identify degradation products or active metabolites .
Computational Modeling for Target Prediction
Q: What computational tools are effective for predicting this compound’s molecular targets? A: Methods include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., CDK2) or GPCRs .
- Pharmacophore modeling : Identifies critical features (e.g., amine group for H-bond donor, fluorophenyl for hydrophobic contact) .
- QSAR : Machine learning models (e.g., Random Forest) trained on pyrimidine derivative datasets predict logP and IC₅₀ values .
Validation requires cross-referencing with experimental binding assays (e.g., SPR or ITC) .
Stability and Degradation Pathways
Q: What are the major degradation pathways under physiological conditions, and how can stability be improved? A: Accelerated stability studies (40°C/75% RH for 4 weeks) identify:
- Hydrolysis : Amine group susceptible to acidic/alkaline conditions (pH <3 or >10) .
- Oxidation : Methoxy groups degrade to quinones under oxidative stress (H₂O₂ exposure) .
Stabilization strategies: - Prodrug design : Phosphate esters to protect the amine group .
- Formulation : Encapsulation in PLGA nanoparticles reduces hydrolysis .
Comparative Analysis with Analogues
Q: How does this compound compare to structurally similar pyrimidine derivatives in terms of efficacy and toxicity? A: Key comparisons:
Advanced Mechanistic Studies
Q: What techniques elucidate the compound’s mechanism of action at the molecular level? A: Advanced methods include:
- Cryo-EM : Visualizes compound binding to large protein complexes (e.g., ribosomes) .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD) to purified targets .
- RNA-seq : Identifies downstream gene expression changes (e.g., apoptosis markers like Bax/Bcl-2) .
Reproducibility in Multi-Lab Studies
Q: How can cross-lab variability in biological activity data be minimized? A: Recommendations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
